molecular formula C14H16F3N3O4 B3998848 Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Cat. No.: B3998848
M. Wt: 347.29 g/mol
InChI Key: YTSGNODLZUAUKG-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Starting with the appropriate pyridine and pyrimidine precursors, condensation reactions can be used to form the core structure.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position may be achieved through selective hydroxylation reactions.

    Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)hexahydropyrimidine-5-carboxylate: Lacks the trifluoromethyl group.

    Methyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 6-hydroxy-1-methyl-2-oxo-4-pyridin-3-yl-6-(trifluoromethyl)-1,3-diazinane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O4/c1-3-24-11(21)9-10(8-5-4-6-18-7-8)19-12(22)20(2)13(9,23)14(15,16)17/h4-7,9-10,23H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSGNODLZUAUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NC(=O)N(C1(C(F)(F)F)O)C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 6-hydroxy-1-methyl-2-oxo-4-(pyridin-3-yl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

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